molecular formula C16H13N5O2S B2814163 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034508-05-7

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2814163
CAS No.: 2034508-05-7
M. Wt: 339.37
InChI Key: UGHUTJDGXIESQS-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic compound with a complex structure that integrates multiple functional groups. This compound is of interest due to its potential applications in various scientific fields including chemistry, biology, and medicine. The intricate structure suggests its involvement in several biochemical pathways and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide involves multiple steps. Typically, the synthetic route starts with the preparation of intermediate compounds:

  • Step 1: Preparation of 1-methyl-1H-pyrrole-2-carboxaldehyde

    • Reactant: : 1-methyl-1H-pyrrole

    • Reagent: : Oxidizing agent

    • Condition: : Room temperature

    • Intermediate: : 1-methyl-1H-pyrrole-2-carboxaldehyde

  • Step 2: Formation of 1,2,4-oxadiazole ring

    • Reactant: : 1-methyl-1H-pyrrole-2-carboxaldehyde

    • Reagent: : Hydroxylamine hydrochloride, acetic anhydride

    • Condition: : Reflux

    • Intermediate: : 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

  • Step 3: Benzo[d]thiazole-6-carboxylic acid methylation

    • Reactant: : Benzo[d]thiazole-6-carboxylic acid

    • Reagent: : Methylating agent (e.g., methyl iodide)

    • Condition: : Base (e.g., potassium carbonate)

    • Intermediate: : Methyl benzo[d]thiazole-6-carboxylate

  • Step 4: Coupling of intermediates

    • Reactant: : 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole, methyl benzo[d]thiazole-6-carboxylate

    • Reagent: : Coupling agent (e.g., DCC - dicyclohexylcarbodiimide)

    • Product: : this compound

Industrial Production Methods

Scaling up to industrial production requires optimizing reaction conditions, maximizing yield, and ensuring product purity. Common techniques include:

  • Continuous flow synthesis for efficiency and control

  • Use of solid-phase synthesis to simplify purification processes

  • Implementation of catalytic processes to enhance reaction rates and yields

Chemical Reactions Analysis

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide can participate in several types of chemical reactions:

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate

  • Reduction: : Catalytic hydrogenation or reducing agents such as sodium borohydride

  • Substitution: : Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, acidic conditions

  • Reduction: : Sodium borohydride, ethanol

  • Substitution: : Electrophiles or nucleophiles depending on the group targeted for substitution

Major Products: : Vary based on specific reaction conditions and reactants involved.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications.

Biology

Biologically, it may act as a probe for studying various biochemical pathways due to its unique structure, influencing protein interactions and cellular processes.

Medicine

Medicinally, its potential therapeutic effects are explored in drug development, targeting conditions such as cancer, inflammatory diseases, and neurological disorders.

Industry

Industrially, it can be used in the development of new materials, such as polymers and specialty chemicals, due to its versatile functional groups.

Mechanism of Action

The compound interacts with various molecular targets, potentially binding to specific receptors or enzymes, thereby modulating their activity. This interaction can alter cellular signaling pathways, leading to desired biological effects. The exact mechanisms depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

  • N-((3-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

  • N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Uniqueness

The presence of the 1,2,4-oxadiazole ring fused with the pyrrole and benzo[d]thiazole moieties gives this compound a distinct set of chemical and biological properties, setting it apart from other structurally similar compounds. These differences can significantly influence its reactivity, stability, and biological activity, offering unique advantages in various applications.

Hopefully, this covers everything about N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c1-21-6-2-3-12(21)15-19-14(23-20-15)8-17-16(22)10-4-5-11-13(7-10)24-9-18-11/h2-7,9H,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHUTJDGXIESQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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